N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNKPKSPSXINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach is to start with the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with oxalyl chloride to form the oxalamide derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
-
Medicinal Chemistry
- The compound is being explored as a potential therapeutic agent due to its ability to interact with biological targets involved in disease processes. Its oxalamide structure contributes to its biological activity, making it a candidate for the development of new drugs.
-
Anticancer Research
- Preliminary studies suggest that N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide exhibits anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Neuropharmacology
- The compound's structural features may allow it to cross the blood-brain barrier, making it a candidate for studying neurodegenerative diseases. Research is ongoing to evaluate its effects on neuroinflammation and neuronal survival.
-
Biological Activity Studies
- Investigations into the compound's interaction with specific receptors or enzymes have been conducted to elucidate its mechanism of action. This includes binding affinity studies and functional assays to assess its pharmacological profile.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Investigation
In another study focusing on neurodegeneration, the compound was tested in models of neuroinflammation. Results demonstrated that treatment with this compound reduced markers of inflammation and improved neuronal viability in vitro.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to specific targets, while the oxalamide moiety can facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(4-bromophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(4-methylphenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
Uniqueness
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound may exhibit enhanced stability and specific interactions with biological targets.
Biological Activity
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Intermediate : The reaction begins with 4-fluorophenol and an appropriate alkylating agent to produce 2-(4-fluorophenoxy)ethylamine.
- Oxalamide Formation : This intermediate is subsequently reacted with oxalyl chloride to yield the final oxalamide derivative.
- Reaction Conditions : Common solvents include dichloromethane, and catalysts like triethylamine are often employed to enhance yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances binding affinity, while the oxalamide moiety facilitates interactions with biomolecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Analgesic Properties : The compound has been investigated for its potential to alleviate pain through modulation of pain pathways in the nervous system .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N1-(2-(4-chlorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide | Chlorine instead of Fluorine | Moderate anti-inflammatory effects |
| N1-(2-(4-bromophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide | Bromine instead of Fluorine | Lower binding affinity |
| N1-(2-(4-methylphenoxy)ethyl)-N2-(1-phenylethyl)oxalamide | Methyl group addition | Reduced stability |
The presence of fluorine in this compound is believed to enhance its stability and specificity towards biological targets compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this oxalamide derivative significantly reduced inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory conditions.
- Molecular Docking Studies : Molecular docking analyses revealed strong interactions between the compound and target enzymes, indicating a mechanism for its observed biological effects. For example, it showed higher binding affinity than traditional anti-inflammatory drugs like ibuprofen .
Q & A
Q. What synthetic methodologies are recommended for producing N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide, and how can reaction parameters be optimized?
- Methodological Answer : A common approach for oxalamide synthesis involves coupling substituted amines with oxalyl chloride in a biphasic solvent system (e.g., THF/water). For example, a related oxalamide derivative was synthesized using 2-methyl-6-fluoroaniline, oxalyl chloride, NaOH, and triethylamine (TEA) under controlled temperatures (0°C to room temperature), achieving a 35.7% yield . To optimize yield:
- Adjust stoichiometry of amines and oxalyl chloride.
- Explore alternative solvents (e.g., DCM for improved solubility).
- Use catalysts like TEA to enhance reaction efficiency.
- Monitor reaction progression via TLC or HPLC to identify intermediates.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Multinuclear NMR spectroscopy (1H, 13C, 19F) is essential for confirming regiochemistry and substituent orientation. For instance, 1H NMR can resolve aromatic protons (δ 7.11–7.32 ppm) and methyl groups (δ 2.24 ppm), while 19F NMR identifies fluorinated substituents (δ -120.22 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 305.1090 for a related compound) . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis.
Advanced Research Questions
Q. How can researchers systematically investigate the impact of aromatic substituents on the physicochemical and biological properties of oxalamide derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 4-fluorophenoxy with methoxy or chloro groups) and evaluating their properties:
- Physicochemical : Measure logP (octanol-water partition coefficient) to assess lipophilicity.
- Biological : Test inhibitory activity in enzyme assays (e.g., kinase inhibition) or cellular models.
- Structural Analysis : Compare X-ray crystallography or molecular docking results to correlate substituent effects with binding affinity .
Q. What strategies are effective for resolving discrepancies in spectroscopic data or reaction yields during synthesis?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks) can be addressed by:
- Using deuterated solvents (DMSO-d6, CDCl3) to enhance resolution.
- Performing 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons.
For low yields, troubleshoot via: - Purifying intermediates (e.g., column chromatography).
- Screening alternative coupling agents (e.g., EDCI/HOBt instead of oxalyl chloride).
- Investigating side reactions (e.g., hydrolysis of oxalamide) using LC-MS .
Q. In mechanistic studies, how does the fluorophenoxy group influence the compound’s stability and target interactions?
- Methodological Answer : The 4-fluorophenoxy group may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. To validate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
